

A Comparative Guide to Hirshfeld Surface Analysis of Substituted Thiophene Derivatives

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Compound of Interest

Compound Name: 2-(3-Fluorophenyl)thiophene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of intermolecular interactions in various substituted thiophene derivatives, elucidated through Hirshfeld surface analysis. By presenting quantitative data from recent studies, this document aims to illustrate how different functional groups influence crystal packing, which is a critical factor in determining the physicochemical properties of pharmaceutical compounds and organic materials.

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds extensively used in drug development and materials science due to their wide range of biological activities and electronic properties.^{[1][2]} The solid-state properties of these compounds, such as solubility, stability, and bioavailability, are governed by their crystal packing, which in turn is dictated by a complex interplay of intermolecular interactions.^{[3][4]} Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these interactions in molecular crystals, providing a detailed picture of the molecular environment.^{[5][6]} This analysis partitions crystal space into regions where the electron density of a promolecule dominates the procrystal, allowing for a whole-of-molecule approach to understanding crystal packing.^{[7][8]}

This guide details the methodology of Hirshfeld surface analysis and presents a comparative analysis of intermolecular contacts in several recently synthesized substituted thiophene derivatives.

Experimental and Computational Protocols

The quantitative analysis of intermolecular interactions via Hirshfeld surfaces relies on high-quality single-crystal X-ray diffraction (SC-XRD) data. The general workflow involves both experimental and computational steps.

1. Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

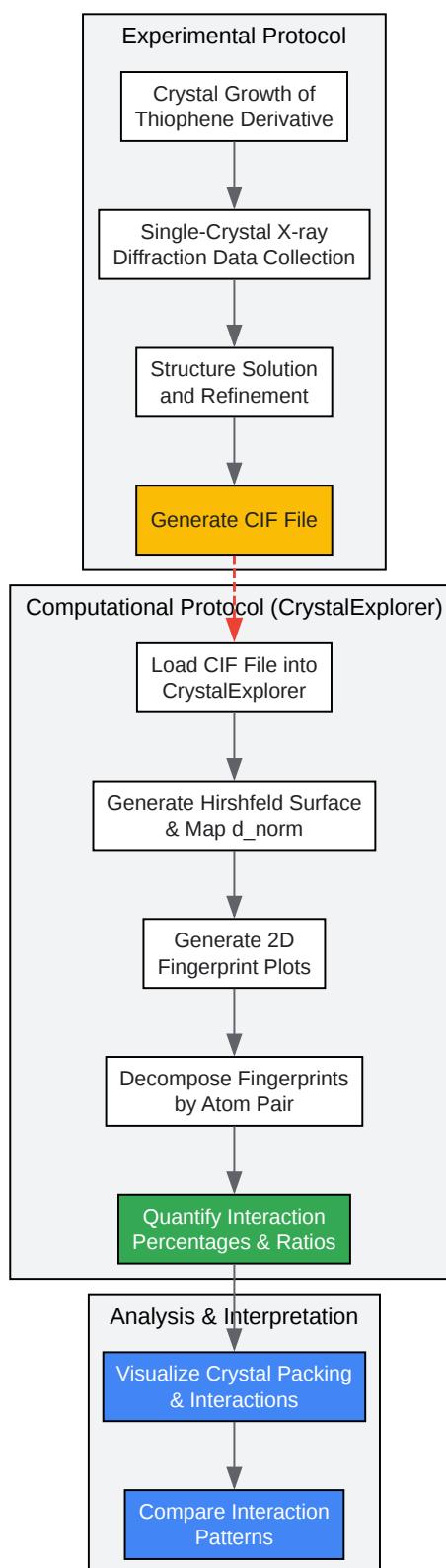
- **Crystal Growth:** Single crystals of the thiophene derivative suitable for SC-XRD are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent.
- **Data Collection:** A selected single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).
- **Structure Solution and Refinement:** The collected diffraction data are used to solve the crystal structure, typically using direct methods or intrinsic phasing. The structural model is then refined against the experimental data, a process that minimizes the difference between observed and calculated structure factors. The final output is a Crystallographic Information File (CIF), which contains the precise atomic coordinates and unit cell parameters.^[9]

2. Computational Protocol: Hirshfeld Surface Analysis

Hirshfeld surface analysis is performed using specialized software, most commonly CrystalExplorer.^{[1][6]} The CIF file obtained from SC-XRD is used as the input.

- **Hirshfeld Surface Generation:** The Hirshfeld surface is defined as the 0.5 isosurface of the weight function $w(r)$, where the electron density of the promolecule (the molecule of interest) is equal to the electron density of the procrystal.^[8]
- **Surface Property Mapping:** The generated surface is mapped with various properties to visualize intermolecular contacts. A key property is the normalized contact distance ($dnorm$), which is based on the distances from the surface to the nearest atom inside (di) and outside (de) the surface, and the van der Waals (vdW) radii of the atoms.^{[8][10]}
 - Red spots on the $dnorm$ surface indicate contacts shorter than the sum of vdW radii (strong interactions, e.g., hydrogen bonds).^{[9][11]}

- White areas represent contacts approximately equal to the vdW separation.[5]
- Blue areas indicate contacts longer than the vdW radii.[9][11]
- 2D Fingerprint Plots: These plots are two-dimensional histograms of di versus de , providing a quantitative summary of all intermolecular contacts in the crystal.[1][10] The overall fingerprint can be decomposed to highlight contributions from specific atom pairs (e.g., O···H, C···H), allowing for the quantification of each interaction's percentage contribution to the total Hirshfeld surface area.[8]
- Enrichment Ratio Calculation: The enrichment ratio quantifies the propensity for two chemical species to form contacts in a crystal.[12] It is calculated by comparing the proportion of actual contacts between two atom types (A and B) on the Hirshfeld surface with the theoretical proportion if the contacts were random. An enrichment ratio greater than 1 indicates that a particular contact is favored.[12][13]



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Caption: Experimental and computational workflow for Hirshfeld surface analysis.

Comparative Analysis of Intermolecular Interactions

The tables below summarize the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for a selection of substituted thiophene derivatives. This quantitative data allows for a direct comparison of how different substituents influence the crystal packing.

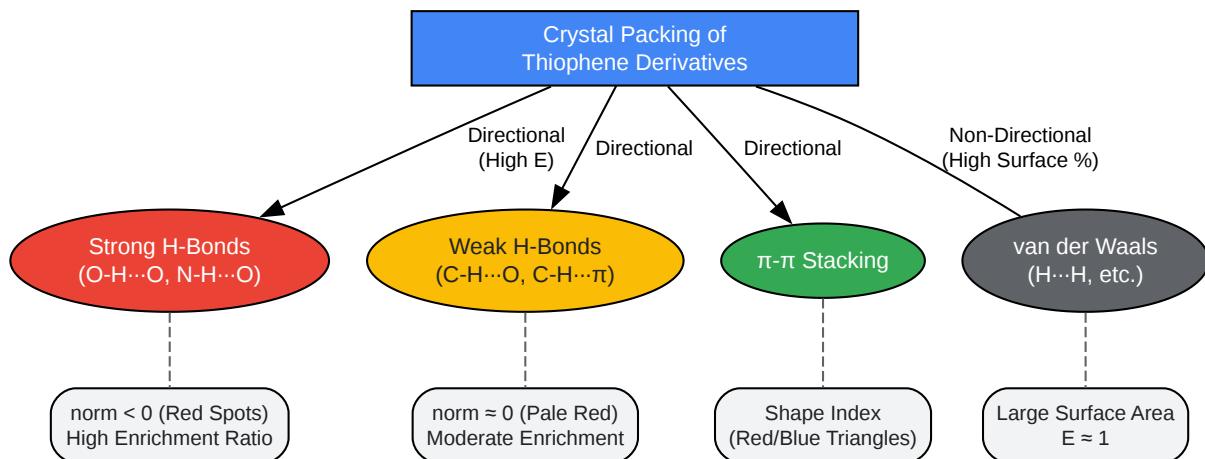
Table 1: Hirshfeld Surface Analysis Data for Selected Thiophene Derivatives

Compound ID & Name	H···H (%)	C···H/H···C (%)	O···H/H···O (%)	Other Significant Contacts (%)	Reference
1: (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid	43.2	27.7	23.7	S···H (2.5), C···O (1.0), O···O (0.8)	[2]
2: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide	36.9	26.1	15.1	F···H (9.2), C···C (6.7), S···C (2.2)	[14]
3: Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate	55.3	-	13.7	C···C (2.3)	[15]
4: 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine	-	-	-	Weak π – π interactions present [Cg···Cg = 3.766 Å]; no other significant	[1][16]

interactions
noted.

Analysis of Results:

- Dominance of H-centric Contacts: In all analyzed compounds with detailed breakdowns, hydrogen-centric contacts (H···H, C···H, O···H) are the most prevalent, collectively accounting for over 75% of the total surface area.[2][14][15] This is typical for organic molecules where the surface is predominantly populated by hydrogen atoms.[17] The high percentage of H···H contacts (ranging from 36.9% to 55.3%) underscores the importance of van der Waals forces in the overall crystal packing.[2][15]
- Influence of Hydrogen-Bonding Groups: Compound 1, which contains a carboxylic acid and an amide group, shows a very significant contribution from O···H/H···O contacts (23.7%).[2] Similarly, Compound 2, with a sulfonamide group, displays 15.1% O···H/H···O contacts.[14] These interactions, visualized as bright red spots on the dnorm surface, represent strong O···H···O or N-H···O hydrogen bonds that act as primary drivers in the supramolecular assembly.
- Role of π - π Stacking: The presence of aromatic rings (phenyl, thiophene, benzothiophene) leads to C···H/H···C and C···C contacts, which are indicative of C-H··· π and π - π stacking interactions.[3] In Compound 2, C···C contacts contribute 6.7% to the surface, suggesting a notable degree of π - π stacking.[14] In contrast, Compound 4 is primarily stabilized by weak π - π interactions, highlighting that even without strong hydrogen bonds, these weaker forces can dictate the crystal structure.[1][16] The interplay between dispersion and electrostatic forces is crucial in determining the geometry of these π -stacked structures.[18]
- Effect of Halogen and Sulfur Atoms: The fluorine substituent in Compound 2 results in a significant F···H contact contribution of 9.2%, indicating the formation of C-H···F hydrogen bonds.[14] Contacts involving the thiophene sulfur atom (S···H, S···C) are generally less frequent but can be important. For instance, S···H contacts contribute 2.5% in Compound 1. [2]



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Caption: Key intermolecular interactions governing crystal packing.

Conclusion

Hirshfeld surface analysis provides an insightful and quantitative method for comparing the complex landscape of intermolecular interactions in substituted thiophene derivatives. The comparative data clearly demonstrates that the nature and position of substituents critically determine the crystal packing.

- The presence of hydrogen-bond donors and acceptors (e.g., -COOH, -SO₂NH-) leads to robust supramolecular synthons dominated by strong O...H and N...H interactions.
- Aromatic functionalities promote π-π stacking and C-H...π interactions, which significantly contribute to crystal cohesion, especially in the absence of strong hydrogen bond donors.
- Even weakly interacting atoms like fluorine can play a measurable role in directing the crystal structure through weak hydrogen bonds.
- Ubiquitous H...H contacts, driven by dispersion forces, always form the largest contribution to the molecular surface, providing a baseline of non-directional packing energy.

For researchers in drug development and materials science, this analytical approach is invaluable. It allows for a rational understanding of structure-property relationships, offering a pathway to engineer crystalline materials with desired properties such as improved solubility, stability, and charge transport characteristics.

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